5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid
Overview
Description
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
Synthesis Analysis
Pyrrole-2-carboxaldehydes can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .Molecular Structure Analysis
Pyrrole-2-carboxaldehydes have a structure that contains a formyl functional group at the 2-position of a pyrrole ring .Chemical Reactions Analysis
In the stages of diabetes, many metabolites are produced by the reaction of glucose and amino acids. This process occurs via the well-known Amadori and Maillard reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular structure. For example, the molecular weight of a similar compound, 6-(2-Formyl-1H-pyrrol-1-yl)hexanoic acid, is 209.24 g/mol .Mechanism of Action
Target of Action
Similar compounds, such as 2-formylpyrroles, are known to arise from non-enzymatic maillard reactions of amines and sugars . These compounds display interesting biological activities, suggesting they interact with various biological targets .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . It’s worth noting that similar compounds, such as 2-formylpyrroles, have been found to exhibit hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects .
Biochemical Pathways
It’s known that 2-formylpyrroles, which are structurally similar, arise from the non-enzymatic maillard reactions of amines and sugars . This suggests that the compound may interact with biochemical pathways related to these reactions.
Result of Action
Similar compounds, such as 2-formylpyrroles, have been found to exhibit hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects .
Action Environment
It’s worth noting that the synthesis and stability of similar compounds, such as 2-formylpyrroles, can be influenced by factors such as temperature and ph .
Future Directions
Biochemical Analysis
Biochemical Properties
5-(2-Formyl-1H-pyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the Maillard reaction, a non-enzymatic reaction between amines and sugars that produces 2-formylpyrroles . These interactions can lead to the formation of biologically active compounds with hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Additionally, these compounds can modulate immune responses and protect liver cells from damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, pyrrole derivatives are known to inhibit reverse transcriptase and cellular DNA polymerases, which are crucial for viral replication and cell division . This binding interaction can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that 2-formylpyrroles, which share structural similarities with our compound, are relatively stable under laboratory conditions . Long-term exposure can lead to gradual degradation, affecting their biological activity. In vitro and in vivo studies have demonstrated that these compounds can maintain their biological effects over extended periods, although their potency may decrease over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as hepatoprotection and immunostimulation . At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired organ function . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites. For instance, the Maillard reaction, which involves the interaction of amines and sugars, produces 2-formylpyrroles that exhibit various biological activities . These metabolic pathways can influence the compound’s effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, pyrrole derivatives are known to be transported across cell membranes by specific transporters, influencing their intracellular distribution and biological activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, pyrrole derivatives have been observed to localize in the nucleus, where they can interact with DNA and modulate gene expression . This subcellular localization can influence the compound’s biological effects and therapeutic potential.
Properties
IUPAC Name |
5-(2-formylpyrrol-1-yl)-3-methylthiophene-2,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c1-6-8(11(15)16)10(19-9(6)12(17)18)13-4-2-3-7(13)5-14/h2-5H,1H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDQIIAOPRGICE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)N2C=CC=C2C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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